molecular formula C20H15N3O4S B278757 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate

Número de catálogo B278757
Peso molecular: 393.4 g/mol
Clave InChI: AAZIPMYCLWYDRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1980s and has since been studied extensively for its potential use in cancer treatment.

Mecanismo De Acción

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules. These molecules then activate immune cells to attack the cancer cells.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are immune system molecules that help to fight cancer. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate is that it has been extensively studied in preclinical models, including mouse models of cancer. This means that there is a large body of data on its potential anti-cancer properties. However, one limitation is that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has not yet been approved for use in humans, so its safety and effectiveness in humans is not yet known.

Direcciones Futuras

There are a number of potential future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate. One area of research is the development of new formulations of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate that may be more effective at targeting cancer cells. Another area of research is the development of combination therapies that include 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate and other anti-cancer drugs. Finally, there is ongoing research into the safety and effectiveness of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate in humans, which may lead to its eventual approval for use in cancer treatment.

Métodos De Síntesis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with sulfuric acid, followed by the reaction with sodium nitrite and sodium sulfite. The resulting product is then reacted with methylamine and nicotinic acid to produce 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate.

Aplicaciones Científicas De Investigación

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in a variety of cancer cell lines, including lung, breast, and colon cancer. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Propiedades

Fórmula molecular

C20H15N3O4S

Peso molecular

393.4 g/mol

Nombre IUPAC

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] pyridine-3-carboxylate

InChI

InChI=1S/C20H15N3O4S/c1-23(19-17-6-2-3-7-18(17)28(25,26)22-19)15-8-10-16(11-9-15)27-20(24)14-5-4-12-21-13-14/h2-13H,1H3

Clave InChI

AAZIPMYCLWYDRM-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

SMILES canónico

CN(C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.